3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide
Description
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide is a rhodanine-based derivative characterized by a thiazolidinone core substituted with a benzylidene group at position 5 and a propanamide linker bearing a 3-bromophenyl moiety. The (5Z)-stereochemistry of the benzylidene group is critical for its bioactivity, as geometric isomerism often influences molecular interactions with biological targets . This compound belongs to a broader class of 5-arylidene-2-thioxothiazolidin-4-one derivatives, which are extensively studied for their diverse pharmacological properties, including antifungal, anticancer, and antimicrobial activities .
Properties
Molecular Formula |
C19H15BrN2O2S2 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide |
InChI |
InChI=1S/C19H15BrN2O2S2/c20-14-7-4-8-15(12-14)21-17(23)9-10-22-18(24)16(26-19(22)25)11-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,23)/b16-11- |
InChI Key |
HAQXNDHGTWFDHI-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide typically involves the condensation of appropriate thiazolidinone derivatives with benzaldehyde derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzylidene group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazolidinone ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylidene group may also play a role in binding to molecular targets, enhancing the compound’s overall biological activity. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Mechanistic Insights
- Thioxo-thiazolidinone Core: The 2-thioxo group enhances hydrogen-bonding capacity, critical for binding to fungal lanosterol demethylase or human topoisomerase II .
- Bromine vs. Chlorine Substituents : A 4-chlorobenzylidene analogue (CAS 304894-08-4) shows reduced activity compared to brominated derivatives, suggesting heavier halogens improve van der Waals interactions in hydrophobic binding pockets .
Biological Activity
The compound 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C21H18BrN2O2S2
- Molecular Weight: 426.51 g/mol
Structural Features
The compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of a benzylidene group and a bromophenyl moiety contributes to its potential pharmacological properties.
Anticancer Properties
Research indicates that thiazolidinone derivatives often exhibit significant anticancer activity. For instance, compounds similar in structure to the target compound have shown promising results in various cancer cell lines.
The structure-activity relationship (SAR) studies suggest that the thiazolidinone ring is crucial for cytotoxicity. The presence of electron-donating groups on the phenyl ring enhances this activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that similar thiazolidinones possess superior antibacterial and antifungal activities compared to standard treatments.
| Microorganism | Activity Level | Reference |
|---|---|---|
| MRSA | More potent than ampicillin | |
| Pseudomonas aeruginosa | Higher than reference drugs | |
| E. coli | Significant activity observed |
The proposed mechanisms through which thiazolidinones exert their biological effects include:
- Enzyme Inhibition: Compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Apoptosis Induction: Certain derivatives can trigger programmed cell death in cancer cells, contributing to their anticancer effects.
- Receptor Modulation: Interaction with various receptors may alter signaling pathways critical for tumor growth or microbial resistance.
Study 1: Anticancer Activity Evaluation
In a study published in MDPI, several thiazolidinone derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substitutions on the thiazolidinone ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of thiazolidinones against resistant strains such as MRSA and Pseudomonas aeruginosa. The findings revealed that these compounds demonstrated significantly higher efficacy than traditional antibiotics, suggesting their potential as new antimicrobial agents .
Q & A
Q. Q1. What are the standard synthetic routes for preparing this thiazolidinone-based compound, and how can regioselectivity be ensured during cyclization?
The compound is synthesized via a multi-step protocol. A key intermediate, the thiazolidinone core, is formed by refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and a benzylidene aldehyde in a DMF/acetic acid solvent system. The Z-configuration of the benzylidene group is stabilized by conjugation with the thioxo group . To ensure regioselectivity, stoichiometric control of the aldehyde (0.03 mol excess) and precise temperature management during cyclization (reflux for 2 h) are critical. Post-synthetic purification via recrystallization (DMF/ethanol) confirms stereochemical integrity .
Q. Q2. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- FT-IR : Confirm the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- NMR : Use - and -NMR to resolve the Z-configuration of the benzylidene moiety (typical δ ~7.3–7.6 ppm for aromatic protons) and the 3-bromophenyl substituent .
- X-ray diffraction : Employ SHELXL for small-molecule refinement to resolve the stereochemistry and hydrogen-bonding networks. WinGX or ORTEP-3 can visualize thermal ellipsoids and molecular packing .
Advanced Synthesis Challenges
Q. Q3. How can competing side reactions (e.g., thiazolidinone ring-opening) be mitigated during functionalization of the 3-bromophenyl group?
Side reactions arise from nucleophilic attack on the electrophilic thiazolidinone carbonyl. To suppress this:
- Use bulky, non-polar solvents (e.g., toluene) to reduce solvation of nucleophiles.
- Introduce protecting groups (e.g., tert-butyldimethylsilyl) on the thioxo moiety prior to functionalization .
- Monitor reaction progress via TLC (silica/dichloromethane) to isolate intermediates before degradation .
Q. Q4. What strategies optimize the yield of the Z-isomer during benzylidene formation?
The Z-isomer is thermodynamically favored due to conjugation between the benzylidene aryl group and the thioxo moiety. To enhance Z-selectivity:
- Use catalytic acetic acid to promote keto-enol tautomerism .
- Conduct the reaction under inert atmosphere (N) to prevent oxidation of the thiol group.
- Validate isomer ratios via -NMR coupling constants (J < 10 Hz for Z-configuration) .
Biological Activity and Mechanism
Q. Q5. How can researchers design assays to evaluate this compound’s anticancer activity, given its structural similarity to thiazolidinedione derivatives?
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC values. Compare with positive controls like rosiglitazone .
- Molecular docking : Perform docking studies (AutoDock Vina) targeting PPARγ or EGFR kinases. The bromophenyl group may enhance hydrophobic interactions with active sites .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays to confirm mechanism .
Q. Q6. What structural modifications could enhance bioavailability while retaining activity?
- Replace the 3-bromophenyl group with a trifluoromethyl group to improve lipophilicity and metabolic stability .
- Introduce a polyethylene glycol (PEG) spacer on the propanamide chain to increase solubility .
- Validate modifications via logP calculations (ChemAxon) and in vivo pharmacokinetic studies.
Data Analysis and Contradictions
Q. Q7. How should researchers resolve discrepancies between computational (DFT) and experimental (X-ray) bond lengths in the thiazolidinone ring?
- Check refinement parameters : In SHELXL, adjust the weighting scheme (WGHT) to minimize residual density near the carbonyl group .
- Validate DFT settings : Use B3LYP/6-311+G(d,p) with solvent corrections (PCM model for DMSO) to match crystallographic conditions .
- Consider dynamic effects : X-ray data represent time-averaged structures, while DFT models static geometries. Use Hirshfeld surface analysis to assess intermolecular forces .
Q. Q8. Why might hydrogen-bonding patterns differ between crystal structures of analogs?
Variations arise from:
- Packing forces : The 3-bromophenyl group’s steric bulk may disrupt canonical N–H···S hydrogen bonds. Use Mercury (CCDC) to compare packing motifs .
- Solvent inclusion : Residual acetic acid in the lattice can form competing O–H···O bonds. Refine solvent occupancy in PLATON .
Crystallography and Advanced Structural Insights
Q. Q9. How can twinning or disorder in crystals of this compound be addressed during refinement?
Q. Q10. What graph-set analyses (Etter’s rules) describe the hydrogen-bonding networks in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
